molecular formula C10H11NO2 B2361657 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 114603-36-0

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No. B2361657
CAS RN: 114603-36-0
M. Wt: 177.203
InChI Key: ZOMOUQHBJCPYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C10H11NO2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 177.2 .

Scientific Research Applications

Antimicrobial Activity

Benzoxazinones, including the 2,7-dimethyl derivative, have been recognized for their antimicrobial properties. They are known to be effective against a range of microorganisms, including bacteria and fungi. This makes them valuable in the development of new antimicrobial agents that could be used to treat infections or as preservatives in products to prevent microbial growth .

Plant Defense Compounds

In the natural world, benzoxazinones serve as defense compounds in plants. They help protect plants from pests and diseases by acting as natural pesticides and fungicides. The 2,7-dimethyl derivative could be synthesized and applied in agriculture to enhance crop protection in an eco-friendly manner .

Anti-inflammatory Agents

The anti-inflammatory properties of benzoxazinones are another area of interest. They can potentially be used to develop new medications for treating inflammatory conditions. Research into the specific activities of different derivatives, including the 2,7-dimethyl variant, could lead to breakthroughs in anti-inflammatory therapies .

Anticancer Research

Benzoxazinones have shown promise in anticancer research due to their ability to inhibit the growth of cancer cells. The 2,7-dimethyl derivative could be explored further for its potential use in cancer treatment, either as a standalone therapeutic agent or in combination with other treatments .

Organic Synthesis

In the field of organic chemistry, benzoxazinones are used as intermediates in the synthesis of more complex molecules. The 2,7-dimethyl derivative could be utilized in the synthesis of various organic compounds, potentially leading to the development of new materials or drugs .

N-Type Dopant in Electronics

Benzoxazinone derivatives have been investigated for their use as n-type dopants in organic semiconductors. These compounds can improve the electrical conductivity of organic materials, making them useful in the production of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

properties

IUPAC Name

2,7-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-3-4-8-9(5-6)13-7(2)10(12)11-8/h3-5,7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMOUQHBJCPYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.